Cas no 1700206-98-9 (Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-)

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-, is a fluorinated organic compound featuring a chloromethyl group and a trifluoroethoxy moiety. Its unique structure makes it a versatile intermediate in synthetic chemistry, particularly for introducing trifluoroethoxy functionalities into target molecules. The presence of both reactive sites (chloromethyl and trifluoroethoxy) allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the chloromethyl group facilitates further derivatization. This compound is valued for its synthetic flexibility and potential in designing bioactive molecules with improved physicochemical properties. Proper handling is required due to its reactive nature.
Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- structure
1700206-98-9 structure
商品名:Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-
CAS番号:1700206-98-9
MF:C7H12ClF3O
メガワット:204.617792129517
CID:5283029

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- 化学的及び物理的性質

名前と識別子

    • Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-
    • インチ: 1S/C7H12ClF3O/c1-2-6(3-8)4-12-5-7(9,10)11/h6H,2-5H2,1H3
    • InChIKey: VNYQUXODYOLTLS-UHFFFAOYSA-N
    • ほほえんだ: C(OCC(F)(F)F)C(CCl)CC

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-675830-1.0g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
1g
$0.0 2023-06-07
Enamine
EN300-675830-0.05g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
0.05g
$1020.0 2023-03-11
Enamine
EN300-675830-2.5g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
2.5g
$2379.0 2023-03-11
Enamine
EN300-675830-5.0g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
5.0g
$3520.0 2023-03-11
Enamine
EN300-675830-0.5g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
0.5g
$1165.0 2023-03-11
Enamine
EN300-675830-10.0g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
10.0g
$5221.0 2023-03-11
Enamine
EN300-675830-0.1g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
0.1g
$1068.0 2023-03-11
Enamine
EN300-675830-0.25g
2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)butane
1700206-98-9
0.25g
$1117.0 2023-03-11

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- 関連文献

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-に関する追加情報

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- CAS No. 1700206-98-9: A Comprehensive Overview

Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-, identified by the CAS number CAS No. 1700206-98-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of both chloromethyl and trifluoroethoxy functional groups, which endow it with unique chemical properties and potential applications in various synthetic pathways.

The structure of Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- consists of a butane backbone with a chloromethyl group attached to the second carbon and a 2,2,2-trifluoroethoxy group at the first carbon. The introduction of these functional groups enhances the reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds. The presence of the trifluoroethoxy group particularly contributes to the compound's stability and resistance to degradation under various conditions, which is a critical factor in pharmaceutical applications.

In recent years, there has been growing interest in the development of novel fluorinated compounds due to their enhanced bioavailability and metabolic stability. The fluorine atoms in the trifluoroethoxy group play a crucial role in modulating the pharmacokinetic properties of drugs, thereby improving their efficacy and reducing side effects. This has led to extensive research into fluorinated derivatives as potential candidates for therapeutic agents.

One of the most compelling aspects of Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- is its utility as a building block in drug discovery and development. The chloromethyl group provides a reactive site for further functionalization, allowing chemists to attach various pharmacophores and develop new molecular architectures. This flexibility has been exploited in the synthesis of a range of bioactive molecules, including those targeting neurological disorders, infectious diseases, and cancer.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. The ability to fine-tune electronic properties and metabolic profiles through fluorine substitution has opened up new avenues for therapeutic innovation. For instance, studies have shown that fluorine atoms can influence drug-receptor interactions by altering hydrophobicity and electronic distribution. This has direct implications for improving drug potency and selectivity.

Recent advancements in synthetic methodologies have further enhanced the accessibility of compounds like Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)-. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have enabled more efficient and scalable synthesis routes. These developments have not only reduced production costs but also allowed for greater customization of molecular structures to meet specific pharmacological requirements.

In addition to its pharmaceutical applications, Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- has shown promise in materials science. The unique combination of functional groups makes it a suitable candidate for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance. Such materials are particularly valuable in industries where exposure to harsh environmental conditions is prevalent.

The synthesis of fluorinated compounds often presents challenges due to their sensitivity to hydrolysis and oxidation. However, recent innovations in reaction conditions and protective group strategies have mitigated these issues. For example, using anhydrous solvents and inert atmospheres can significantly improve yield and purity. These improvements have made it feasible to produce complex fluorinated molecules on an industrial scale.

The role of computational chemistry in designing novel fluorinated compounds cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of these molecules before they are synthesized experimentally. This approach not only saves time but also reduces waste by identifying promising candidates early in the discovery process. The integration of computational methods with experimental chemistry has become a cornerstone of modern drug development.

Ethical considerations are also paramount when developing new pharmaceuticals. The use of fluorinated compounds must be balanced against potential environmental impacts and long-term safety profiles. Regulatory agencies have stringent guidelines to ensure that these compounds are used responsibly throughout their lifecycle. This includes thorough toxicological studies and environmental monitoring to assess their effects on ecosystems.

The future prospects for Butane, 2-(chloromethyl)-1-(2,2,2-trifluoroethoxy)- are bright given its versatility and potential applications across multiple disciplines. As research continues to uncover new synthetic pathways and pharmacological targets,this compound is likely to play an increasingly important role in both academic research and industrial applications。The ongoing development of fluorinated drugs underscores their significance as tools for addressing unmet medical needs。

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